4-Iodo-5-methyl-1H-imidazole

Description

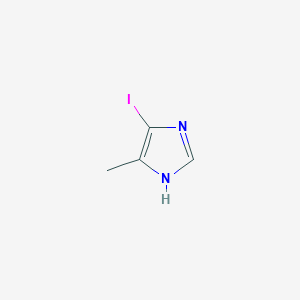

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-iodo-5-methyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5IN2/c1-3-4(5)7-2-6-3/h2H,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKQGANWRJDKVAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60346193 | |

| Record name | 4-Iodo-5-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15813-07-7 | |

| Record name | 4-Iodo-5-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Iodo-5-methyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and characterization of 4-Iodo-5-methyl-1H-imidazole

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Iodo-5-methyl-1H-imidazole

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the , a heterocyclic building block of significant interest to the pharmaceutical and drug development industries. The imidazole scaffold is a privileged structure in medicinal chemistry, and its targeted functionalization is key to developing novel therapeutic agents.[1][2] This document details a robust and widely-used synthetic protocol involving the direct electrophilic iodination of 4-methyl-1H-imidazole. We delve into the underlying reaction mechanism, provide a detailed step-by-step experimental procedure, and outline a complete characterization workflow using modern analytical techniques. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation and validation of this valuable chemical intermediate.

Introduction: The Strategic Importance of this compound

The imidazole ring is a cornerstone of medicinal chemistry, present in vital biomolecules like the amino acid histidine and purines.[3] Consequently, imidazole derivatives are a major focus of pharmaceutical research, with applications ranging from antifungal to anticancer agents.[1][4][5] this compound stands out as a particularly versatile intermediate. The presence of the iodine atom serves two primary functions: it modulates the electronic properties of the imidazole ring and, more importantly, it provides a highly reactive site for further molecular elaboration through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[1] This allows for the strategic introduction of diverse functional groups, making it an invaluable precursor in the synthesis of complex molecular architectures for drug discovery pipelines.

It is crucial to recognize that N-unsubstituted 4(5)-substituted imidazoles exist as a dynamic equilibrium of two tautomeric forms. Therefore, "this compound" is in rapid equilibrium with its tautomer, "5-Iodo-4-methyl-1H-imidazole".[3] For the purpose of this guide, we will refer to the compound as this compound, while acknowledging this inherent chemical property.

Synthetic Strategy: Direct Electrophilic Iodination

The most direct and efficient method for the synthesis of this compound is the electrophilic iodination of the readily available starting material, 4-methyl-1H-imidazole.[6] This approach leverages the electron-rich nature of the imidazole ring, which makes it susceptible to attack by electrophiles.

Mechanism of Action: Base-Mediated Electrophilic Aromatic Substitution

The iodination of an imidazole ring is a classic example of an electrophilic aromatic substitution reaction.[2] The reaction is significantly accelerated under alkaline conditions. The base, typically sodium hydroxide (NaOH), deprotonates the acidic N-H proton of the imidazole ring to form the corresponding imidazolate anion. This anion is substantially more electron-rich and nucleophilic than the neutral imidazole, rendering it highly reactive towards the electrophilic iodine (I₂). The reaction proceeds regioselectively, with the iodine atom preferentially substituting at the C4 or C5 position.

The overall transformation can be summarized as:

-

Activation: 4-methyl-1H-imidazole + NaOH → Sodium 4-methylimidazolate + H₂O

-

Iodination: Sodium 4-methylimidazolate + I₂ → this compound + NaI

Experimental Protocol and Workflow

The following protocol is adapted from established literature procedures and provides a reliable method for the laboratory-scale synthesis of the title compound.[6]

General Synthesis and Purification Workflow

The process begins with the preparation of the reagents, followed by the controlled reaction, a multi-step workup to isolate the crude product, and finally, purification to yield the final, high-purity compound.

Caption: Workflow for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | Amount (mmol) | Quantity |

| 4-methyl-1H-imidazole | C₄H₆N₂ | 82.10 | 65.8 | 5.4 g |

| Iodine | I₂ | 253.81 | 65.8 | 16.69 g |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 132 | 5.28 g |

| 1,4-Dioxane | C₄H₈O₂ | 88.11 | - | 51 mL |

| Water (Deionized) | H₂O | 18.02 | - | ~132 mL |

| Saturated Ammonium Chloride | NH₄Cl (aq) | - | - | As needed |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | 2 x 100 mL |

| Brine (Saturated NaCl) | NaCl (aq) | - | - | As needed |

| Sodium Sulfate (Anhydrous) | Na₂SO₄ | 142.04 | - | As needed |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | 50 mL |

Step-by-Step Synthesis Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methyl-1H-imidazole (5.4 g, 65.8 mmol) and iodine (16.69 g, 65.8 mmol) in 1,4-dioxane (51 ml).[6]

-

Base Addition: To the stirring solution, add an aqueous solution of sodium hydroxide (5.28 g, 132 mmol in ~132 mL of water).[6]

-

Reaction: Allow the mixture to stir at room temperature for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC) if desired.

-

Solvent Removal: After 1 hour, remove the bulk of the organic solvent (dioxane) under reduced pressure using a rotary evaporator.[6]

-

Neutralization: Carefully neutralize the remaining aqueous mixture with a saturated solution of ammonium chloride until the pH is approximately 7.[6]

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 100 mL).[6]

-

Washing: Combine the organic layers and wash them sequentially with water and then with brine.[6]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter off the drying agent, and concentrate the filtrate under reduced pressure to yield the crude product.[6]

Purification

-

Trituration: Add diethyl ether (50 mL) to the crude residue. Stir or sonicate the mixture. The desired product should precipitate as a solid while more soluble impurities remain in the ether.[6]

-

Isolation: Collect the white solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry thoroughly under vacuum to give the final product, this compound.[6]

-

Alternative Purification: If trituration is insufficient, recrystallization from a solvent system like ethyl acetate/hexane or isopropanol/hexane can be employed.[7][8] For challenging separations, column chromatography on silica gel may be necessary.[9]

Characterization of the Final Product

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₄H₅IN₂ | [10] |

| Molecular Weight | 208.00 g/mol | [10] |

| Appearance | White to off-white solid | [6] |

| Storage | 2-8°C, inert atmosphere, dark place | [11] |

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR (DMSO-d₆, 400 MHz): The spectrum is expected to show a singlet for the C2-H proton on the imidazole ring, a singlet for the methyl (-CH₃) protons, and a broad singlet for the N-H proton. The exact chemical shifts can vary but will be in characteristic regions.

-

¹³C NMR (DMSO-d₆, 101 MHz): The spectrum will show distinct signals for the three imidazole ring carbons and one for the methyl carbon. The carbon atom directly bonded to the iodine (C4) will experience a significant upfield shift due to the heavy atom effect.

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound.

-

Expected M/Z: For the molecular ion [M]⁺ or protonated ion [M+H]⁺, the expected mass-to-charge ratio would be approximately 208.0 or 209.0, respectively. The isotopic pattern of iodine would be observable in high-resolution mass spectrometry.

Infrared (IR) Spectroscopy: IR spectroscopy helps identify the functional groups present in the molecule.

-

Expected Peaks (cm⁻¹):

-

~3100-3300 cm⁻¹: N-H stretching (broad)

-

~2900-3000 cm⁻¹: C-H stretching (methyl group)

-

~1500-1600 cm⁻¹: C=N and C=C ring stretching vibrations[12]

-

Safety and Handling

All chemical manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

4-methyl-1H-imidazole: A toxic and corrosive compound.[13]

-

Iodine: Harmful if swallowed or inhaled and causes skin and eye irritation.

-

Sodium Hydroxide: A strong base that is highly corrosive and can cause severe skin and eye damage.

-

This compound: Assumed to be a skin and eye irritant based on data for similar iodoimidazoles.[10][14]

Conclusion

This guide has detailed a reliable and efficient method for the synthesis of this compound via direct iodination of 4-methyl-1H-imidazole. The provided step-by-step protocol, coupled with a comprehensive characterization plan, equips researchers with the necessary information to produce and validate this important chemical building block. The versatility of the iodo-imidazole scaffold ensures its continued relevance in the field of medicinal chemistry and drug discovery, serving as a key starting point for the development of novel and complex therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. Unit 4 imidazole | PDF [slideshare.net]

- 3. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. 5(4)-IODO-4(5)-METHYL-IMIDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. 4-Iodoimidazole synthesis - chemicalbook [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. This compound | C4H5IN2 | CID 610310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound|BLD Pharm [bldpharm.com]

- 12. rsc.org [rsc.org]

- 13. 4-Methylimidazole | C4H6N2 | CID 13195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 4-Iodo-1-methyl-1H-imidazole | C4H5IN2 | CID 2773463 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 4-Iodo-5-methyl-1H-imidazole: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Iodo-5-methyl-1H-imidazole, a key heterocyclic building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the acquisition and interpretation of its Nuclear Magnetic Resonance (NMR) data. While direct experimental spectra for this specific molecule are not widely published, this guide presents a robust predictive analysis based on established spectroscopic principles and data from analogous structures, coupled with a detailed protocol for empirical data acquisition.

Introduction: The Significance of this compound

The imidazole ring is a cornerstone of many biologically active molecules, including the essential amino acid histidine.[1] The strategic placement of substituents on this aromatic heterocycle allows for the fine-tuning of a molecule's physicochemical properties and biological activity. This compound is a particularly valuable intermediate due to the presence of the iodine atom, which can serve as a handle for further functionalization through various cross-coupling reactions, and the methyl group, which influences the electronic environment of the ring.[2] Accurate spectroscopic characterization is paramount to confirm the identity and purity of this compound, ensuring the integrity of subsequent synthetic steps and biological assays.

Predicted NMR Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following sections provide a detailed prediction of its ¹H and ¹³C NMR spectra. These predictions are grounded in the fundamental principles of NMR spectroscopy, including chemical shift theory, spin-spin coupling, and the known effects of substituents on the imidazole scaffold.[3][4][5][6]

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to be relatively simple, exhibiting signals for the methyl protons, the C2-proton, and the N-H proton.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| -CH₃ | ~2.2 - 2.4 | Singlet (s) | The methyl group is attached to an sp² carbon of the imidazole ring. |

| C2-H | ~7.5 - 7.7 | Singlet (s) | This proton is on the carbon situated between the two nitrogen atoms. |

| N-H | Broad, variable (~10 - 13) | Broad singlet (br s) | The chemical shift is highly dependent on solvent, concentration, and temperature. |

Rationale for Predictions:

-

Methyl Protons (-CH₃): The methyl group at the C5 position is predicted to resonate in the upfield region typical for methyl groups attached to an aromatic ring. The electron-donating nature of the methyl group will slightly shield these protons.

-

C2-Proton (C2-H): The proton at the C2 position is the most deshielded of the ring protons due to its proximity to two electronegative nitrogen atoms.[3] Its chemical shift is anticipated to be in the downfield aromatic region.

-

N-H Proton: The N-H proton of the imidazole ring is acidic and subject to exchange. Consequently, its signal is expected to be broad and its chemical shift highly variable depending on the experimental conditions. In aprotic solvents like DMSO-d₆, this peak is more likely to be observed.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| -CH₃ | ~10 - 15 | The methyl carbon will be the most upfield signal. |

| C4 (C-I) | ~80 - 90 | The direct attachment of the heavy iodine atom causes a significant upfield shift (heavy atom effect). |

| C5 (C-CH₃) | ~125 - 130 | This carbon is attached to the methyl group. |

| C2 | ~135 - 140 | This carbon is the most deshielded due to its position between two nitrogen atoms. |

Rationale for Predictions:

-

Methyl Carbon (-CH₃): As is typical for sp³ hybridized carbons, the methyl carbon will appear at the highest field.

-

C4 (C-I): The carbon atom bonded to iodine is expected to show a significant upfield shift due to the "heavy atom effect." This is a characteristic feature that can aid in the assignment of this signal.

-

C5 (C-CH₃): The C5 carbon, bearing the methyl group, will have a chemical shift in the typical aromatic region for substituted imidazoles.

-

C2: The C2 carbon, flanked by two nitrogen atoms, will be the most deshielded carbon in the ring system.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR data for this compound, a systematic approach to sample preparation and instrument setup is crucial.

Synthesis and Purification of this compound

A common synthetic route involves the direct iodination of 4-methyl-1H-imidazole.[7]

Step-by-Step Synthesis Protocol:

-

Reaction Setup: In a suitable reaction vessel, dissolve 4-methyl-1H-imidazole in a solvent such as 1,4-dioxane.

-

Iodination: Add a solution of iodine and sodium hydroxide to the reaction mixture. The reaction is typically stirred for a specified period at room temperature.[7]

-

Workup: After the reaction is complete, the organic solvent is removed under reduced pressure. The residue is then neutralized with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent like ethyl acetate.[7]

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be further purified by trituration with a solvent such as diethyl ether or by recrystallization to yield the pure this compound.[7]

Diagram 1: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

NMR Sample Preparation and Data Acquisition

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of purified this compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O, depending on solubility and the desired observation of the N-H proton). DMSO-d₆ is often a good choice for imidazoles as it allows for the observation of the exchangeable N-H proton.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (for a standard 400 MHz spectrometer):

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard ¹H NMR spectrum using a single-pulse experiment. Typical parameters include a 30-45 degree pulse angle, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

For the ¹³C NMR spectrum, use a proton-decoupled pulse sequence (e.g., zgpg30). A wider spectral width (e.g., 240 ppm) will be necessary. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans will be required to achieve an adequate signal-to-noise ratio.

-

Data Interpretation and Structural Confirmation

A thorough analysis of the acquired spectra is essential for unambiguous structural elucidation.

Diagram 2: Key NMR Correlations in this compound

Caption: Predicted NMR assignments for this compound.

Advanced 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to definitively assign the proton and carbon signals.

-

HSQC: This experiment will show a correlation between the methyl protons and the methyl carbon. It will also correlate the C2-H proton to the C2 carbon.

-

HMBC: This experiment reveals long-range (2-3 bond) correlations. Key expected correlations include:

-

The methyl protons showing correlations to C4 and C5.

-

The C2-H proton showing correlations to C4 and C5.

-

By combining the information from 1D and 2D NMR experiments, a complete and unambiguous assignment of the structure of this compound can be achieved.

Conclusion

The spectroscopic characterization of this compound is a critical step in its application in research and development. This guide provides a robust framework for understanding its predicted NMR spectra and a detailed protocol for acquiring and interpreting experimental data. By following these guidelines, researchers can confidently verify the structure and purity of this important synthetic intermediate, paving the way for its successful use in the synthesis of novel compounds with potential therapeutic or material applications.

References

- 1. Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies – Oriental Journal of Chemistry [orientjchem.org]

- 2. benchchem.com [benchchem.com]

- 3. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 4. Solvent effects on the 13C NMR parameters (δ 13C chemical shifts and 1H-13C coupling constants) of 1-methylpyrazole and 1-methylimidazole | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. 5(4)-IODO-4(5)-METHYL-IMIDAZOLE synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to 4-Iodo-5-methyl-1H-imidazole: A Key Building Block for Pharmaceutical Innovation

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Iodo-5-methyl-1H-imidazole in Medicinal Chemistry

This compound, a functionalized heterocyclic compound, has emerged as a pivotal intermediate in the landscape of modern medicinal chemistry. Its strategic importance lies in the unique combination of the imidazole core, a privileged scaffold in numerous biologically active molecules, and a reactive iodine substituent. This iodine atom serves as a versatile handle for a wide array of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures with high precision and efficiency. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of this compound, with a focus on its role in the development of novel therapeutic agents.

Core Properties and Identification

Chemical Abstract Service (CAS) Number: 15813-07-7[1]

Molecular Formula: C₄H₅IN₂[1]

Molecular Weight: 208.00 g/mol [1]

IUPAC Name: this compound[1]

Physical and Chemical Properties

| Property | Value/Description | Source(s) |

| Appearance | White to off-white or yellowish crystalline powder/solid. | [2] |

| Melting Point | Data fluctuates based on purity and experimental conditions. A related compound, 4-Iodo-1-methyl-1H-imidazole, has a melting point of approximately 51-54°C. | [3] |

| Solubility | Poorly soluble in water. Soluble in common organic solvents such as dichloromethane and N,N-dimethylformamide (DMF). | [2] |

| Stability | Relatively stable at room temperature and pressure. Sensitive to light and should be stored in a cool, dark place under an inert atmosphere. May decompose at high temperatures or in the presence of strong oxidants. | [2] |

Synthesis and Purification

The most common and efficient synthesis of this compound involves the direct iodination of 4-methyl-1H-imidazole. This method provides a straightforward route to the desired product.

Experimental Protocol: Synthesis of this compound

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

4-methyl-1H-imidazole (1.0 equivalent)

-

Iodine (1.0 equivalent)

-

Sodium hydroxide (2.0 equivalents)

-

1,4-Dioxane

-

Ethyl acetate

-

Saturated aqueous ammonium chloride

-

Brine

-

Anhydrous sodium sulfate

-

Diethyl ether

Step-by-Step Procedure:

-

In a suitable reaction vessel, dissolve 4-methyl-1H-imidazole (e.g., 5.4 g, 65.8 mmol) and iodine (e.g., 16.69 g, 65.8 mmol) in 1,4-dioxane (e.g., 51 mL).[4]

-

To this solution, add a solution of sodium hydroxide (e.g., 132 mL of a 1M solution, 132 mmol) and stir the mixture for 1 hour.[4]

-

After 1 hour, remove the bulk of the organic solvent under reduced pressure.

-

Neutralize the remaining aqueous solution with saturated aqueous ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (e.g., 2 x 100 mL).[4]

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Triturate the resulting residue with diethyl ether (e.g., 50 mL) and allow it to age for approximately 10 minutes.[4]

-

Collect the resulting white solid by filtration and dry it under a vacuum to yield the final product, this compound.[4]

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the C2-proton of the imidazole ring, a singlet for the methyl protons, and a broad singlet for the N-H proton. For related imidazole compounds, the imidazole protons typically appear in the range of 6.77-7.66 ppm.[5]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the three imidazole carbons and the methyl carbon. In similar structures, the imidazole carbons (C2, C4, and C5) resonate between 124.87 and 132.43 ppm.[5]

-

IR Spectroscopy: The infrared spectrum will likely exhibit a characteristic N-H stretching band. Other notable absorptions would include C-H, C=N, and C=C stretching vibrations, typical for aromatic heterocyclic compounds.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to its molecular weight (208.00 g/mol ).[1]

Reactivity and Synthetic Applications

The presence of the iodine atom at the C4 position makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. This reactivity is the cornerstone of its utility in constructing diverse and complex molecular scaffolds.

Palladium-Catalyzed Cross-Coupling Reactions

1. Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds between this compound and various aryl or heteroaryl boronic acids or esters. It is a fundamental tool for creating biaryl structures, which are prevalent in many pharmaceutical agents.[6]

2. Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and terminal alkynes. This reaction is instrumental in synthesizing alkynyl-imidazoles, which are valuable precursors for more complex heterocyclic systems and have been identified in kinase inhibitors and other targeted therapeutics.[6]

3. Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds, allowing for the introduction of various primary and secondary amines at the C4 position of the imidazole ring. This is a key transformation for the synthesis of arylamines, a common motif in drug molecules.[7][8]

Caption: Key cross-coupling reactions of this compound.

Applications in Drug Discovery and Development

The imidazole moiety is a well-established pharmacophore found in a wide range of clinically used drugs, including antifungal agents, antihistamines, and antiulcer medications.[9] The ability to functionalize the imidazole core at a specific position using this compound as a starting material is a powerful strategy in drug discovery. It allows for the systematic exploration of the chemical space around the imidazole scaffold to optimize potency, selectivity, and pharmacokinetic properties.

This versatile building block serves as a key raw material for the synthesis of specialized drugs, including those with potential applications as:

-

Antifungal and Antimicrobial Agents: The imidazole ring is a core component of many antifungal drugs.

-

Anticancer Agents: Imidazole derivatives are actively being investigated in oncology for their potential to target various cancer cell lines.

-

Kinase Inhibitors: The structural motifs accessible from this compound are relevant for the design of kinase inhibitors, which are a major class of targeted cancer therapies.

Safety and Handling

This compound is classified as an irritant and may be harmful if swallowed.[1] It is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.

GHS Hazard Statements:

-

H302: Harmful if swallowed[1]

-

H315: Causes skin irritation[1]

-

H319: Causes serious eye irritation[1]

-

H335: May cause respiratory irritation[1]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a high-value chemical intermediate with broad applicability in pharmaceutical research and development. Its well-defined synthesis and versatile reactivity, particularly in palladium-catalyzed cross-coupling reactions, make it an indispensable tool for medicinal chemists. As the demand for novel and more effective therapeutics continues to grow, the importance of foundational building blocks like this compound in driving innovation in drug discovery is set to increase.

References

- 1. This compound | C4H5IN2 | CID 610310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4(5)-Iodo-1H-imidazole: Properties, Uses, Safety Data & Supplier Information | Buy High-Purity 4(5)-Iodo-1H-imidazole in China [quinoline-thiophene.com]

- 3. chembk.com [chembk.com]

- 4. 5(4)-IODO-4(5)-METHYL-IMIDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electronic Effects of the Methyl Group in 4-Iodo-5-methyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic effects of the methyl group in the heterocyclic compound 4-iodo-5-methyl-1H-imidazole. A thorough understanding of these effects is critical for applications in medicinal chemistry and materials science, where the imidazole scaffold is a prevalent structural motif. This document elucidates the interplay of inductive and resonance effects, the impact on tautomeric equilibrium, and the resulting changes in molecular properties such as pKa and reactivity. Methodologies for the synthesis and characterization of this compound are detailed, alongside advanced computational analyses including Density Functional Theory (DFT), Natural Bond Orbital (NBO) analysis, and Molecular Electrostatic Potential (MEP) mapping to provide a holistic view of its electronic landscape.

Introduction: The Significance of Substituted Imidazoles

The imidazole ring is a cornerstone in the architecture of numerous biologically active molecules, including the amino acid histidine and many pharmaceutical agents. Its unique aromatic and amphoteric nature makes it a versatile scaffold in drug design. The introduction of substituents onto the imidazole ring profoundly alters its electronic distribution, thereby modulating its physicochemical properties and biological activity. This guide focuses on this compound, a molecule where the interplay between an electron-donating methyl group and an electron-withdrawing iodo group presents a compelling case study in substituent effects.

Tautomerism in this compound

A crucial aspect of asymmetrically substituted imidazoles is the phenomenon of tautomerism, where a proton can reside on either of the two ring nitrogen atoms. In the case of this compound, this results in two distinct tautomeric forms: this compound and 5-iodo-4-methyl-1H-imidazole. The relative stability and population of these tautomers are dictated by the electronic nature of the substituents.

The methyl group, being electron-donating, tends to stabilize an adjacent positive charge, which influences the protonation state of the nitrogen atoms. Conversely, the electron-withdrawing iodine atom destabilizes a nearby positive charge. Computational studies on similar substituted imidazoles suggest that the tautomer with the proton on the nitrogen atom further from the electron-withdrawing group is generally more stable.

Diagram of Tautomeric Equilibrium:

Caption: Tautomeric equilibrium in this compound.

Electronic Effects of the Methyl Group

The electronic contribution of the methyl group in the context of the this compound ring system is a combination of inductive and hyperconjugative (a form of resonance) effects.

Inductive Effect (+I)

The methyl group is weakly electron-donating through the sigma bond network, an effect known as the positive inductive effect (+I). This donation of electron density increases the overall electron density of the imidazole ring, which in turn influences the basicity of the nitrogen atoms.

Hyperconjugation

Hyperconjugation involves the delocalization of sigma electrons from the C-H bonds of the methyl group into the pi-system of the imidazole ring. This effect further enhances the electron density of the ring, reinforcing the electron-donating nature of the methyl group.

Combined Electronic Influence of Methyl and Iodo Substituents

The electronic landscape of this compound is shaped by the opposing effects of the electron-donating methyl group and the electron-withdrawing iodo group. The iodo group exerts a -I (negative inductive) effect due to its electronegativity and a weak +M (positive mesomeric or resonance) effect due to its lone pairs. However, for halogens, the inductive effect typically dominates.

The net effect of these substituents determines the electron density at various positions on the ring, influencing its reactivity towards electrophiles and nucleophiles, as well as its acidity/basicity.

Impact on Acidity and Basicity (pKa)

The electronic effects of the methyl and iodo groups have a direct impact on the pKa values of the imidazole ring. The imidazole ring can act as both a proton donor (N-H acidity) and a proton acceptor (basicity of the lone pair on the other nitrogen).

-

Basicity: The electron-donating methyl group increases the electron density on the nitrogen atoms, making them more basic (higher pKa of the conjugate acid). Conversely, the electron-withdrawing iodo group decreases the basicity (lower pKa). The overall basicity will be a balance of these two effects.

-

Acidity: The electron-donating methyl group decreases the acidity of the N-H proton (higher pKa), while the electron-withdrawing iodo group increases its acidity (lower pKa).

Predicting the precise pKa values for each tautomer requires either experimental measurement or high-level computational calculations. Studies on similarly substituted imidazoles show that alkyl groups generally increase the pKa, indicating increased basicity.[1]

Synthesis and Characterization

Synthesis Protocol

A common method for the synthesis of this compound involves the direct iodination of 4-methyl-1H-imidazole.[2]

Experimental Protocol: Synthesis of this compound [2]

-

Dissolution: Dissolve 4-methyl-1H-imidazole (1.0 eq) in a suitable solvent such as dioxane.

-

Addition of Iodine: Add iodine (1.0 eq) to the solution.

-

Base Addition: Slowly add an aqueous solution of sodium hydroxide (2.0 eq) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for a specified period (e.g., 1 hour).

-

Workup:

-

Remove the organic solvent under reduced pressure.

-

Neutralize the aqueous residue with a saturated solution of ammonium chloride.

-

Extract the product with an organic solvent like ethyl acetate.

-

-

Purification:

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution to obtain the crude product.

-

The crude product can be further purified by trituration with a solvent like diethyl ether or by recrystallization.

-

Diagram of Synthetic Workflow:

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

The structure of this compound and the relative populations of its tautomers can be characterized using various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy.

-

¹H NMR: The chemical shifts of the ring protons are sensitive to the electronic environment. The proton at C2 will appear as a singlet, and its chemical shift will be influenced by the substituent pattern. The methyl protons will also appear as a singlet.

-

¹³C NMR: The chemical shifts of the ring carbons are particularly informative for distinguishing between tautomers. The carbon bearing the methyl group will have a different chemical shift compared to the carbon bearing the iodo group. The difference in chemical shifts between C4 and C5 can be diagnostic for the predominant tautomer in solution.[3][4]

Computational Analysis of Electronic Properties

To gain a deeper, quantitative understanding of the electronic effects, computational chemistry methods are invaluable.

Density Functional Theory (DFT) Calculations

DFT calculations are a powerful tool for predicting the geometric and electronic properties of molecules. For this compound, DFT can be used to:

-

Optimize the geometries of both tautomers to determine their relative stabilities.

-

Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which provide insights into the molecule's reactivity and electronic transitions.

-

Predict NMR chemical shifts to aid in the interpretation of experimental spectra.[3]

Table 1: Predicted Electronic Properties (Illustrative)

| Tautomer | Relative Energy (kcal/mol) | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) |

| This compound | 0.00 | -6.5 | -1.0 | 3.5 |

| 5-Iodo-4-methyl-1H-imidazole | +1.5 | -6.6 | -1.1 | 4.2 |

Note: These are illustrative values based on general trends for substituted imidazoles and would require specific DFT calculations for accurate determination.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the electron density distribution and bonding interactions within a molecule. For this compound, NBO analysis can quantify:

-

The natural atomic charges on each atom, revealing the extent of electron donation by the methyl group and withdrawal by the iodo group.

-

The hyperconjugative interactions between the methyl C-H bonds and the imidazole π-system.

-

The nature of the lone pair orbitals on the nitrogen atoms and their availability for protonation.

Molecular Electrostatic Potential (MEP) Map

An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a useful tool for predicting sites of electrophilic and nucleophilic attack.

-

Negative Potential (Red/Yellow): Regions of high electron density, typically around the nitrogen lone pairs, are susceptible to electrophilic attack.

-

Positive Potential (Blue): Regions of low electron density, often around the N-H proton, are susceptible to nucleophilic attack.

For this compound, the MEP map would visualize the electron-rich nature of the nitrogen atoms and the influence of the methyl and iodo substituents on the overall charge distribution.

Diagram of Computational Workflow:

Caption: A typical workflow for the computational analysis of this compound.

Conclusion and Future Perspectives

The electronic effects of the methyl group in this compound are a nuanced interplay of inductive and hyperconjugative electron donation, which modulates the properties of the imidazole ring in concert with the electron-withdrawing iodo substituent. These effects have a profound impact on the tautomeric equilibrium, acidity, basicity, and overall reactivity of the molecule. A combined approach of synthesis, spectroscopic characterization, and computational analysis provides a powerful strategy for a comprehensive understanding of these electronic properties.

For drug development professionals and materials scientists, a detailed grasp of these substituent effects is paramount for the rational design of novel imidazole-based compounds with tailored properties. Future research could focus on the experimental determination of the pKa values of the individual tautomers and the kinetic and thermodynamic parameters of the tautomeric equilibrium. Furthermore, exploring the impact of these electronic effects on the binding affinity of this compound derivatives to biological targets will be a valuable avenue for further investigation.

References

mass spectrometry of 4-Iodo-5-methyl-1H-imidazole

An In-depth Technical Guide to the Mass Spectrometry of 4-Iodo-5-methyl-1H-imidazole

Authored by a Senior Application Scientist

Preamble: A Word on Structure

This guide is designed to provide a comprehensive, research-grade overview of the mass spectrometric behavior of this compound. Foregoing a rigid template, the narrative is structured to build understanding organically—from the foundational chemical properties that dictate its ionic nature to the practicalities of experimental design and the intricate details of its gas-phase fragmentation. This approach, moving from theoretical prediction to empirical validation, mirrors the logical workflow of structural elucidation in a modern analytical laboratory.

Introduction: The Analytical Imperative

This compound is a heterocyclic organic molecule featuring an imidazole core, a key structural motif in numerous biologically active compounds. Its utility as a synthetic intermediate in pharmaceutical development necessitates robust analytical methods for its characterization and quantification.[1] Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as the premier technique for this purpose, offering unparalleled sensitivity and specificity.

This guide will explore the analysis of this compound using electrospray ionization (ESI), a soft ionization technique that preserves the molecular structure, coupled with tandem mass spectrometry (MS/MS) for structural confirmation through collision-induced dissociation (CID).[2] Understanding the predictable fragmentation pathways of this compound is critical for developing selective detection methods (e.g., Multiple Reaction Monitoring, MRM) and for identifying it in complex matrices.

Foundational Mass Spectrometry Profile

Before fragmentation analysis, it is essential to characterize the intact molecule as it is ionized. The molecular formula of this compound is C4H5IN2, with a monoisotopic mass of 207.94975 Da.[3]

Ionization and the Precursor Ion

In a typical LC-MS workflow, ESI in positive ion mode is the preferred method for imidazole-containing compounds. The basic nitrogen atoms in the imidazole ring are readily protonated in the acidic mobile phase.[4] This results in the formation of a protonated molecule, [M+H]+, which will serve as the precursor ion for MS/MS analysis.

-

Expected Precursor Ion (m/z): 207.94975 (M) + 1.00728 (H+) = 208.95703 Da

The high resolution and accuracy of modern mass analyzers, such as Orbitrap or TOF instruments, can confirm the elemental composition of this precursor ion by measuring its mass to within a few parts per million (ppm) of the theoretical value.[5]

The Isotopic Signature of Iodine

A key confirmatory feature in the mass spectrum of this molecule will be the isotopic pattern. While carbon, hydrogen, and nitrogen have well-known isotopic distributions, iodine is monoisotopic (100% 127I). Therefore, the isotopic pattern of the [M+H]+ ion will be primarily dictated by the natural abundance of 13C. This provides a clear and predictable pattern that can be used to confirm the presence of a single iodine atom in the molecule.

Predicted Fragmentation Pathways via Collision-Induced Dissociation (CID)

Tandem mass spectrometry (MS/MS) is employed to glean structural information. The [M+H]+ precursor ion is isolated, accelerated, and collided with an inert gas (e.g., argon or nitrogen), causing it to fragment.[6] The resulting product ions are then mass analyzed. The fragmentation of even-electron ions, such as the [M+H]+ of our analyte, typically proceeds through the loss of stable, neutral molecules.[4]

Based on the structure of this compound, several fragmentation pathways are predicted to be dominant. The Carbon-Iodine bond is the weakest bond in the protonated molecule and is therefore the most probable site of initial fragmentation.

Primary Fragmentation: Loss of Hydrogen Iodide (HI) The most energetically favorable fragmentation pathway is the neutral loss of hydrogen iodide. This is a common fragmentation route for iodinated organic compounds under CID conditions.

-

Reaction: [C4H5IN2+H]+ → [C4H5N2]+ + HI

-

Neutral Loss: 127.91241 Da (HI)

-

Product Ion m/z: 81.04472 Da

The resulting m/z 81.04472 fragment corresponds to the 4-methyl-1H-imidazolium cation, a stable, resonance-delocalized species. The high stability of this product ion is a strong driving force for this fragmentation channel.

Secondary Fragmentation: Imidazole Ring Cleavage While studies have shown the imidazole ring to be relatively stable, further fragmentation of the m/z 81.04472 ion can occur at higher collision energies.[7] A common fragmentation pathway for imidazole and its derivatives is the loss of hydrogen cyanide (HCN).

-

Reaction: [C4H5N2]+ → [C3H4N]+ + HCN

-

Neutral Loss: 27.01089 Da (HCN)

-

Product Ion m/z: 54.03383 Da

This secondary fragmentation provides an additional layer of structural confirmation. The logical relationship between the precursor ion and these two key fragment ions forms the basis of a highly specific detection method.

Visualization of Fragmentation Pathway

The predicted fragmentation cascade is visualized below.

Caption: Predicted CID fragmentation pathway for [this compound+H]+.

Summary of Predicted Mass Transitions

The quantitative data for the key predicted ions are summarized in the table below.

| Ion Species | Elemental Composition | Calculated m/z (Da) | Proposed Neutral Loss |

| Precursor Ion | [C4H6IN2]+ | 208.95703 | - |

| Product Ion 1 | [C4H5N2]+ | 81.04472 | HI |

| Product Ion 2 | [C3H4N]+ | 54.03383 | HI, then HCN |

Experimental Protocol: LC-MS/MS Analysis

This section provides a detailed, self-validating protocol for the analysis of this compound. The combination of chromatographic retention time, precursor ion accurate mass, and specific MS/MS transitions provides exceptionally high confidence in analyte identification.[8]

Instrumentation

-

Liquid Chromatography: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Mass Spectrometer: Triple Quadrupole (QqQ) or high-resolution instrument such as an Orbitrap or Q-TOF, equipped with an Electrospray Ionization (ESI) source.

Reagents and Materials

-

Analyte: this compound standard.

-

Solvents: LC-MS grade acetonitrile, methanol, and water.

-

Additive: Optima LC-MS grade formic acid.

Sample & Mobile Phase Preparation

-

Stock Solution: Accurately weigh ~1 mg of the standard and dissolve in 10 mL of methanol to create a 100 µg/mL stock solution.

-

Working Standard: Further dilute the stock solution in 50:50 acetonitrile:water with 0.1% formic acid to a final concentration of 1 µg/mL for initial method development.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Rationale: The use of formic acid is crucial; it acidifies the mobile phase to ensure the imidazole nitrogens remain protonated, which is essential for efficient ESI+ ionization.[4]

-

LC-MS/MS Method Parameters

Liquid Chromatography Conditions

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 2 µL.

-

LC Gradient:

Time (min) % Mobile Phase B 0.0 5 1.0 5 5.0 95 7.0 95 7.1 5 | 10.0 | 5 |

Mass Spectrometry Conditions

-

Ionization Mode: ESI Positive.

-

Spray Voltage: +3.5 kV.

-

Capillary Temperature: 320 °C.

-

Sheath Gas Flow: 40 (arbitrary units).

-

Aux Gas Flow: 10 (arbitrary units).

-

Data Acquisition:

-

Full Scan MS: Scan m/z range 70-300 to observe the precursor ion ([M+H]+ at m/z 208.96).

-

Tandem MS (MS/MS): Isolate the precursor ion at m/z 208.96 and apply a range of collision energies (e.g., 10-40 eV) to generate a product ion spectrum and confirm the fragmentation pathways.

-

MRM (for quantification):

-

Transition 1 (Quantitative): 208.96 → 81.04

-

Transition 2 (Confirmatory): 208.96 → 54.03

-

-

Workflow Diagram

Caption: Standard workflow for the identification of this compound.

Conclusion

The mass spectrometric analysis of this compound is straightforward and highly specific. The molecule readily forms a protonated [M+H]+ ion at m/z 208.96 via electrospray ionization. Subsequent collision-induced dissociation yields a highly predictable and stable primary fragment ion at m/z 81.04 through the neutral loss of hydrogen iodide. This transition (208.96 → 81.04) serves as an excellent signature for use in targeted quantitative assays. The principles and the detailed protocol outlined in this guide provide a robust framework for researchers and drug development professionals to confidently identify, characterize, and quantify this important synthetic intermediate.

References

- 1. 4(5)-Iodo-1H-imidazole: Properties, Uses, Safety Data & Supplier Information | Buy High-Purity 4(5)-Iodo-1H-imidazole in China [quinoline-thiophene.com]

- 2. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 3. This compound | C4H5IN2 | CID 610310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. peptid.chem.elte.hu [peptid.chem.elte.hu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Collision-induced dissociation - Wikipedia [en.wikipedia.org]

- 7. Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Introduction: The Strategic Importance of 4-Iodo-5-methyl-1H-imidazole in Modern Drug Discovery

Methodological & Application

Introduction: The Strategic Importance of C-C Bond Formation in Imidazole Scaffolds

An Application Guide for the Palladium-Catalyzed Suzuki-Miyaura Coupling of 4-Iodo-5-methyl-1H-imidazole

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] First reported by Akira Suzuki in 1979, this powerful transformation has revolutionized the construction of complex molecular architectures, particularly in the pharmaceutical industry.[1] At the heart of its utility is the coupling of an organohalide with an organoboron compound, typically a boronic acid.[2]

Imidazole derivatives are a privileged class of heterocycles in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[3][4] The strategic functionalization of the imidazole ring is therefore a critical task in drug discovery. This compound is an exceptionally valuable building block in this context. The carbon-iodine bond is the most reactive of the halides in the key oxidative addition step of the catalytic cycle, making this substrate an ideal partner for introducing diverse aryl, heteroaryl, or vinyl groups.[5] This guide provides a detailed examination of the reaction mechanism, a comprehensive experimental protocol, and field-proven insights for researchers engaged in the synthesis of novel imidazole-based compounds.

Mechanistic Deep Dive: The Palladium Catalytic Cycle

Understanding the mechanism of the Suzuki reaction is paramount to troubleshooting and optimization. The process is a catalytic cycle involving a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[6]

-

Oxidative Addition : The cycle begins with the active Pd(0) catalyst, which undergoes oxidative addition to the this compound. This step breaks the carbon-iodine bond and forms a new organopalladium(II) complex. This is typically the rate-determining step, and the high reactivity of the C-I bond facilitates this process.[1][6]

-

Transmetalation : Concurrently, the base in the reaction mixture activates the boronic acid to form a more nucleophilic boronate species.[2][5] This boronate then transfers its organic group to the palladium(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate. This transfer of ligands from boron to palladium is the transmetalation step.[1]

-

Reductive Elimination : The final step is reductive elimination, where the two organic groups on the palladium center couple to form the desired product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][6]

A key challenge with nitrogen-rich heterocycles like imidazole is their potential to act as ligands and coordinate to the palladium center, which can inhibit or "poison" the catalyst.[7][8] The judicious choice of ancillary ligands on the palladium catalyst is crucial to mitigate this effect and maintain catalytic activity.

Critical Parameters: A Guide to Rational Reaction Design

The success of the Suzuki coupling hinges on the careful selection of several key components. The choices below are grounded in established principles for coupling N-heterocyclic substrates.

| Parameter | Recommended Reagents/Conditions | Rationale & Expert Insights |

| Substrate | This compound | The C-I bond is highly reactive towards oxidative addition, often allowing for milder reaction conditions compared to bromides or chlorides.[5] |

| Coupling Partner | Aryl/Heteroaryl/Vinyl Boronic Acids or Esters (1.2–1.5 equiv.) | A slight excess of the boronic acid drives the reaction to completion. Boronate esters (e.g., pinacol esters) can offer greater stability and are often used for boronic acids prone to decomposition.[2][9] |

| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%), PdCl₂(dppf) (2-5 mol%), or Pd₂(dba)₃ (1-2 mol%) with a ligand. | Pd(PPh₃)₄ is a common pre-formed Pd(0) source. For more challenging couplings, generating the active catalyst in situ from a Pd(II) source like Pd(OAc)₂ or a stable pre-catalyst with a specialized ligand is often superior.[5][10] |

| Ligand | Bulky, electron-rich phosphines: SPhos, XPhos, RuPhos (2-10 mol%) | Ligands are critical. They stabilize the palladium catalyst, prevent catalyst decomposition, and promote the key oxidative addition and reductive elimination steps. Bulky phosphine ligands are particularly effective for heteroaromatic couplings.[11][12] |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ (2-3 equiv.) | An inorganic base is required to activate the boronic acid for transmetalation.[1] Cs₂CO₃ is often more effective due to its higher solubility, but K₂CO₃ is a cost-effective starting point.[5] |

| Solvent | 1,4-Dioxane/H₂O (4:1), DME/H₂O, or Toluene/H₂O | A biphasic solvent system is typically necessary to dissolve the organic substrates and the inorganic base, facilitating interaction between all components.[13] |

| Temperature | 80-120 °C (Conventional Heating) or 120-150 °C (Microwave) | Higher temperatures accelerate the reaction. Microwave irradiation can significantly reduce reaction times from hours to minutes.[9][12] |

Detailed Experimental Protocol

This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid.

Materials:

-

This compound (1.0 equiv.)

-

Arylboronic acid (1.2 equiv.)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv.)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (3.0 mol%)

-

1,4-Dioxane and Water (degassed)

-

Reaction vessel (e.g., microwave vial or Schlenk tube)

-

Magnetic stir bar

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup : To a clean, dry reaction vessel equipped with a magnetic stir bar, add this compound, the arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

-

Solvent Addition : Add degassed 1,4-dioxane and water in a 4:1 ratio to achieve a substrate concentration of approximately 0.1 M.

-

Inert Atmosphere : Seal the vessel and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This step is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[5]

-

Catalyst Addition : Under a positive flow of inert gas, add the palladium source (Pd₂(dba)₃, 1.5 mol%) and the phosphine ligand (SPhos, 3.0 mol%).

-

Reaction : Seal the vessel tightly and place it in a preheated oil bath or microwave reactor at the desired temperature (e.g., 100 °C). Stir the reaction vigorously and monitor its progress by TLC or LC-MS.

-

Workup : Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired product.

Troubleshooting and Optimization

| Issue | Potential Cause | Recommended Solution |

| Low or No Conversion | 1. Inactive catalyst.2. Insufficiently degassed system.3. Ineffective base or solvent. | 1. Use a fresh bottle of catalyst/ligand. Consider a more robust pre-catalyst.[5]2. Ensure rigorous degassing of all solvents and the reaction mixture.[5]3. Switch to a stronger base like Cs₂CO₃ or K₃PO₄. Screen different solvent systems. |

| Boronic Acid Homocoupling | Presence of oxygen in the reaction mixture. | Improve the degassing procedure. Ensure a positive pressure of inert gas is maintained throughout the setup.[5] |

| Protodeboronation (Loss of -B(OH)₂) | Harsh basic conditions or elevated temperatures, especially with sensitive heteroaryl boronic acids. | Use a milder base (e.g., KF).[2] Lower the reaction temperature and extend the reaction time. Use the corresponding boronate ester.[7] |

| Dehalogenation (Loss of Iodine) | Side reaction promoted by certain conditions. | This can sometimes occur in the presence of base and a hydrogen source. Optimizing the catalyst and ligand system can often minimize this pathway. |

Synthesis of Starting Material: this compound

Access to the starting material is a prerequisite for the coupling reaction. A common procedure involves the direct iodination of 4-methyl-1H-imidazole.

Procedure adapted from literature: [14] A solution of 4-methyl-1H-imidazole (1.0 equiv.) and iodine (1.0 equiv.) in dioxane is treated with an aqueous solution of sodium hydroxide (2.0 equiv.) for approximately 1 hour. After removing the organic solvent under reduced pressure, the mixture is neutralized with saturated ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The resulting residue can be triturated with diethyl ether to precipitate the product as a white solid.[14]

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly effective and versatile method for synthesizing complex, substituted imidazole derivatives. By understanding the underlying mechanism and the critical roles of the catalyst, ligand, base, and solvent, researchers can reliably execute and optimize this reaction. This protocol serves as a comprehensive guide for drug development professionals and synthetic chemists, enabling the efficient creation of novel molecular entities for further investigation.

References

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]

- 12. arkat-usa.org [arkat-usa.org]

- 13. scispace.com [scispace.com]

- 14. 5(4)-IODO-4(5)-METHYL-IMIDAZOLE synthesis - chemicalbook [chemicalbook.com]

Application Notes and Protocols for Sonogashira Coupling with 4-Iodo-5-methyl-1H-imidazole

Introduction: The Strategic Importance of Alkynylimidazoles

The imidazole nucleus is a cornerstone in medicinal chemistry, appearing in a vast array of biologically active molecules. Its ability to act as a bioisostere and engage in critical hydrogen bonding interactions makes it a privileged scaffold in drug design. The Sonogashira cross-coupling reaction, a powerful method for forming carbon-carbon bonds between sp²-hybridized carbons and terminal alkynes, provides a direct route to functionalize the imidazole core with alkynyl groups.[1] This transformation is of paramount importance for generating novel chemical entities with potential therapeutic applications, including kinase inhibitors and other targeted agents.[2]

This guide provides a comprehensive overview and detailed protocols for the Sonogashira coupling of 4-iodo-5-methyl-1H-imidazole. We will delve into the mechanistic intricacies, explore the critical decision of N-H protection, and offer step-by-step procedures for both N-protected and N-unsubstituted coupling strategies, empowering researchers to confidently synthesize 4-alkynyl-5-methyl-1H-imidazole derivatives.

Mechanistic Underpinnings: The Synergistic Palladium and Copper Catalysis

The Sonogashira reaction proceeds through two interconnected catalytic cycles involving palladium and copper.[3] A simplified representation of this dual-catalytic system is illustrated below.

Caption: Figure 1. Simplified catalytic cycles of the Sonogashira reaction.

The palladium cycle initiates with the oxidative addition of the active Pd(0) species to the aryl iodide (this compound). Concurrently, in the copper cycle, the terminal alkyne is deprotonated by a base in the presence of a copper(I) salt to form a copper acetylide intermediate. This highly reactive species then undergoes transmetalation with the Pd(II)-aryl complex. The final step is the reductive elimination from the resulting diorganopalladium(II) complex, which yields the desired alkynylated imidazole and regenerates the active Pd(0) catalyst.[3]

The N-H Imidazole Challenge: To Protect or Not to Protect?

The acidic proton on the N-1 position of the imidazole ring presents a significant challenge in cross-coupling reactions. It can be deprotonated by the base, leading to potential side reactions such as N-alkynylation or coordination to the metal catalysts, which can inhibit their activity. Therefore, a common and often recommended strategy is the protection of the imidazole nitrogen prior to the Sonogashira coupling.[2][4]

Advantages of N-Protection:

-

Prevents Side Reactions: Eliminates the possibility of N-alkynylation.

-

Improves Solubility: N-protected imidazoles often exhibit better solubility in organic solvents.

-

Enhances Reactivity: By preventing catalyst inhibition, N-protection can lead to higher yields and cleaner reactions.

The tosyl (Ts) group is a frequently employed protecting group for imidazoles due to its stability under the reaction conditions and its straightforward removal.

However, in the interest of atom economy and step-efficiency, a direct coupling on the N-H free imidazole may be desirable. This approach is more challenging and requires careful optimization of reaction conditions, particularly the choice of base, to minimize undesired side reactions.

This guide will provide protocols for both approaches, allowing researchers to choose the most suitable method for their specific needs.

PART 1: N-Protected Sonogashira Coupling Strategy

This section outlines a robust, three-stage workflow for the synthesis of 4-alkynyl-5-methyl-1H-imidazoles via an N-protected intermediate.

Caption: Figure 2. Workflow for the N-protected Sonogashira coupling.

Protocol 1.1: N-Tosylation of this compound

Materials:

-

This compound

-

Tosyl chloride (TsCl)

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of this compound (1.0 equiv) in anhydrous DCM at 0 °C, add triethylamine (1.5 equiv).

-

Slowly add a solution of tosyl chloride (1.2 equiv) in anhydrous DCM.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-tosyl-4-iodo-5-methyl-1H-imidazole.

Protocol 1.2: Sonogashira Coupling of 1-Tosyl-4-iodo-5-methyl-1H-imidazole

Materials:

-

1-Tosyl-4-iodo-5-methyl-1H-imidazole

-

Terminal alkyne (e.g., Phenylacetylene)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous solvent (e.g., THF or DMF)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 1-tosyl-4-iodo-5-methyl-1H-imidazole (1.0 equiv), PdCl₂(PPh₃)₂ (0.02-0.05 equiv), and CuI (0.04-0.10 equiv).

-

Add the anhydrous solvent (e.g., THF or DMF) and the base (TEA or DIPEA, 3.0 equiv).

-

Stir the mixture at room temperature for 5-10 minutes.

-

Add the terminal alkyne (1.2 equiv) dropwise via syringe.

-

Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor the reaction progress by TLC.[3]

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

-

Wash the filtrate sequentially with saturated aqueous NH₄Cl solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Parameter | Condition | Rationale/Remarks |

| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PdCl₂(PPh₃)₂ is often more stable and easier to handle. |

| Copper Co-catalyst | CuI | Essential for the formation of the copper acetylide intermediate. |

| Base | TEA, DIPEA | An amine base is crucial for deprotonating the alkyne. |

| Solvent | THF, DMF | Anhydrous conditions are critical to prevent catalyst deactivation. |

| Temperature | 50-80 °C | Temperature may need optimization based on the alkyne's reactivity. |

| Atmosphere | Inert (N₂ or Ar) | Prevents oxidation and deactivation of the Pd(0) catalyst. |

Table 1. Typical Reaction Conditions for N-Protected Sonogashira Coupling.

Protocol 1.3: Deprotection of the Tosyl Group

Materials:

-

1-Tosyl-4-alkynyl-5-methyl-1H-imidazole

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Water

-

Ethyl acetate

Procedure:

-

Dissolve the 1-tosyl-4-alkynyl-5-methyl-1H-imidazole (1.0 equiv) in a mixture of methanol and water.

-

Add an excess of sodium hydroxide (3-5 equiv).

-

Heat the mixture to reflux and stir for 2-4 hours, monitoring by TLC.

-

After cooling to room temperature, neutralize the mixture with aqueous HCl.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography or recrystallization to yield the final 4-alkynyl-5-methyl-1H-imidazole.

PART 2: Direct Sonogashira Coupling of this compound (N-H Free)

This approach, while more step-economical, requires careful control of reaction conditions to achieve satisfactory results. The choice of base is particularly critical to favor C-C bond formation over N-H functionalization.

Protocol 2.1: Direct Sonogashira Coupling

Materials:

-

This compound

-

Terminal alkyne

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or a hindered amine base like diisopropylethylamine)

-

Anhydrous polar aprotic solvent (e.g., DMF, NMP)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (0.02-0.05 equiv), and CuI (0.04-0.10 equiv).

-

Add the anhydrous solvent and the base (2.0-3.0 equiv).

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Add the terminal alkyne (1.1-1.5 equiv) and continue to degas for another 5 minutes.

-

Heat the reaction to 80-120 °C and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Filter the reaction mixture through Celite, washing with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography. It may be necessary to use a solvent system containing a small amount of a basic modifier (e.g., triethylamine) to prevent streaking on the silica gel.

| Parameter | Condition | Rationale/Remarks |

| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(dppf)Cl₂ | Ligand choice can influence catalyst stability and activity. |

| Copper Co-catalyst | CuI | Remains crucial for the reaction. |

| Base | K₂CO₃, Cs₂CO₃, DIPEA | Inorganic bases or hindered amine bases are preferred to minimize N-alkynylation. |

| Solvent | DMF, NMP, Dioxane | High-boiling polar aprotic solvents are often effective. |

| Temperature | 80-120 °C | Higher temperatures may be required compared to the N-protected route. |

| Atmosphere | Inert (N₂ or Ar) | Strictly required to prevent catalyst degradation. |

Table 2. Recommended Conditions for Direct Sonogashira Coupling (N-H Free).

Troubleshooting and Field-Proven Insights

-

Low or No Yield:

-

Catalyst Inactivity: Ensure that the palladium catalyst is active. Using a fresh batch or a pre-catalyst that is readily reduced to Pd(0) in situ can be beneficial. Ensure strict anhydrous and anaerobic conditions are maintained.

-

Insufficient Base: The base is crucial for deprotonating the alkyne. Ensure the correct stoichiometry is used. For the N-H free protocol, the base may be consumed by the imidazole N-H, so a larger excess might be necessary.

-

-

Formation of Alkyne Homocoupling (Glaser Coupling) Product:

-

This side reaction is often promoted by the copper catalyst in the presence of oxygen. Rigorous deoxygenation of the reaction mixture is essential.

-

In some cases, a "copper-free" Sonogashira protocol might be considered, although these often require more specialized ligands and conditions.

-

-

Complex Product Mixture (Direct Coupling Protocol):

-

If N-alkynylation is observed, switch to a more sterically hindered or a weaker base. Inorganic bases like K₂CO₃ or Cs₂CO₃ are often a good choice.

-

-

Purification Challenges:

-

The N-H of the imidazole product can interact with silica gel, causing streaking during column chromatography. Adding a small amount (0.5-1%) of triethylamine or ammonia to the eluent can significantly improve the separation.

-

Conclusion

The Sonogashira coupling of this compound is a highly effective method for the synthesis of valuable 4-alkynyl-5-methyl-1H-imidazole derivatives. While direct coupling of the N-H free substrate is feasible with careful optimization, the N-protection strategy offers a more robust and generally higher-yielding approach. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers in drug discovery and organic synthesis, enabling the efficient generation of diverse imidazole-based compounds for further investigation.

References

Introduction: The Strategic Importance of C-C Bond Formation

An Application Guide to the Heck Reaction: Synthesis of Substituted Imidazoles via Palladium-Catalyzed Coupling of 4-Iodo-5-methyl-1H-imidazole

The Mizoroki-Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes.[1] This Nobel Prize-winning transformation provides a powerful and versatile tool for constructing carbon-carbon bonds, a fundamental operation in the synthesis of complex organic molecules.[1][2] Its significance is particularly pronounced in medicinal chemistry and drug development, where the imidazole scaffold, a privileged structure found in numerous biologically active compounds, is a frequent target for functionalization.[3]